Cas no 1261820-87-4 (3'-Bromo-2'-(trifluoromethoxy)propiophenone)
3'-Bromo-2'-(trifluoromethoxy)propiophenone Chemical and Physical Properties
Names and Identifiers
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- 3'-Bromo-2'-(trifluoromethoxy)propiophenone
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- Inchi: 1S/C10H8BrF3O2/c1-2-8(15)6-4-3-5-7(11)9(6)16-10(12,13)14/h3-5H,2H2,1H3
- InChI Key: BWFLWLLITKHMKC-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(CC)=O)=C1OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 255
- XLogP3: 3.9
- Topological Polar Surface Area: 26.3
3'-Bromo-2'-(trifluoromethoxy)propiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013001785-250mg |
3'-Bromo-2'-(trifluoromethoxy)propiophenone |
1261820-87-4 | 97% | 250mg |
489.60 USD | 2021-07-04 | |
| Alichem | A013001785-500mg |
3'-Bromo-2'-(trifluoromethoxy)propiophenone |
1261820-87-4 | 97% | 500mg |
823.15 USD | 2021-07-04 | |
| Alichem | A013001785-1g |
3'-Bromo-2'-(trifluoromethoxy)propiophenone |
1261820-87-4 | 97% | 1g |
1,549.60 USD | 2021-07-04 |
3'-Bromo-2'-(trifluoromethoxy)propiophenone Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 3'-Bromo-2'-(trifluoromethoxy)propiophenone
Professional Introduction to Compound with CAS No. 1261820-87-4 and Product Name: 3'-Bromo-2'-(trifluoromethoxy)propiophenone
The compound with the CAS number 1261820-87-4 and the product name 3'-Bromo-2'-(trifluoromethoxy)propiophenone represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and synthetic organic chemistry. The molecular structure of this compound incorporates both bromine and trifluoromethoxy substituents, which are strategically positioned to enhance its reactivity and utility in various chemical transformations.
In the realm of pharmaceutical research, 3'-Bromo-2'-(trifluoromethoxy)propiophenone has been extensively studied for its role as a key intermediate in the synthesis of biologically active molecules. The presence of the bromine atom at the 3' position facilitates nucleophilic substitution reactions, making it a versatile building block for constructing more complex scaffolds. Meanwhile, the trifluoromethoxy group at the 2' position introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and influence its interactions with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug design. The incorporation of fluorine atoms into pharmaceuticals often enhances metabolic stability, binding affinity, and pharmacokinetic profiles. In this context, 3'-Bromo-2'-(trifluoromethoxy)propiophenone serves as a valuable precursor for developing novel therapeutic agents. Its structural features make it particularly suitable for constructing molecules targeting neurological disorders, infectious diseases, and cancer.
One of the most compelling aspects of this compound is its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The bromine substituent enables palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Heck couplings, allowing for the efficient construction of carbon-carbon bonds. These reactions are pivotal in generating complex molecular architectures that mimic natural products or designed pharmacophores. The trifluoromethoxy group further enhances these transformations by influencing reaction selectivity and yield.
Moreover, 3'-Bromo-2'-(trifluoromethoxy)propiophenone has been explored in the synthesis of fluorinated heterocycles, which are known for their diverse biological activities. Heterocyclic compounds form the backbone of numerous drugs and agrochemicals due to their stability and functional diversity. The bromine atom provides a handle for further functionalization, while the trifluoromethoxy group contributes to electronic tuning, making this compound an ideal candidate for generating novel heterocyclic derivatives.
Recent studies have demonstrated the application of 3'-Bromo-2'-(trifluoromethoxy)propiophenone in developing kinase inhibitors, which are critical in oncology research. Kinases play a central role in cell signaling pathways, and their dysregulation is often associated with cancer development. By leveraging the reactivity of this compound, researchers have been able to design inhibitors that selectively target specific kinases, thereby reducing off-target effects and improving therapeutic outcomes.
The synthetic versatility of 3'-Bromo-2'-(trifluoromethoxy)propiophenone extends beyond pharmaceutical applications. It has also been utilized in materials science, particularly in the development of advanced polymers and liquid crystals. The presence of both bromine and trifluoromethoxy groups allows for controlled polymerization processes, leading to materials with tailored properties such as high thermal stability or optical activity.
In conclusion, 3'-Bromo-2'-(trifluoromethoxy)propiophenone (CAS No. 1261820-87-4) represents a cornerstone in modern chemical synthesis and drug development. Its unique structural features enable a wide range of chemical transformations, making it an indispensable tool for researchers across multiple disciplines. As our understanding of fluorinated compounds continues to evolve, compounds like this will undoubtedly play an increasingly pivotal role in shaping the future of medicine and materials science.
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